

Comparative Guide to Structure-Activity Relationships of 1,2,3,4-Tetrahydrocarbazole Analogs

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrocarbazole

Cat. No.: B147488

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of **1,2,3,4-tetrahydrocarbazole** (THCz) analogs: those exhibiting anticancer activity and those with antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of N-Substituted 1,2,3,4-Tetrahydrocarbazole Derivatives

A series of N-substituted **1,2,3,4-tetrahydrocarbazole** derivatives have been synthesized and evaluated for their in-vitro anticancer activity. The core structure consists of a tetrahydrocarbazole scaffold with various substituents on the nitrogen atom of the carbazole ring. The cytotoxic effects of these compounds were assessed against the A-549 human lung carcinoma cell line.

Structure-Activity Relationship (SAR) Analysis

The SAR studies for this series indicate that the nature of the substituent on the nitrogen atom significantly influences the anticancer potency. The general structure of the evaluated compounds is shown below:

General Structure of N-Substituted Tetrahydrocarbazole Analogs

The key findings from the SAR analysis are:

- **Effect of Halogen Substitution:** The presence of a halogen atom on the benzoyl group attached to the nitrogen appears to be crucial for activity. A fluorine substituent (Compound 5c) resulted in the highest cytotoxic activity, with the lowest IC₅₀ value.
- **Comparison of Halogens:** Among the halogenated derivatives, the activity follows the order: F > Cl > H. This suggests that electronegative and smaller-sized halogens may enhance the anticancer potential.
- **Influence of Other Substituents:** While the provided data focuses on a limited set of substitutions, it highlights the importance of the electronic properties of the substituent at this position for optimizing activity.

Quantitative Data: Anticancer Activity

The following table summarizes the in-vitro cytotoxic activity of selected N-substituted **1,2,3,4-tetrahydrocarbazole** derivatives against the A-549 human lung cancer cell line, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound ID	R	IC ₅₀ (μM) against A-549 Cells
5a	H	29.42
5b	Cl	21.16
5c	F	14.28

Data sourced from reference

Antimicrobial Activity of Carbazole Derivatives

Several series of carbazole derivatives have been synthesized and screened for their antimicrobial properties against a panel of bacterial and fungal strains. One notable series

includes derivatives with an aminoguanidine or dihydrotriazine moiety, which have demonstrated potent inhibitory activities.

Structure-Activity Relationship (SAR) Analysis

For this class of compounds, the SAR analysis reveals the following key points:

- **Importance of the Dihydrotriazine Moiety:** Compounds incorporating a dihydrotriazine group generally exhibit strong antimicrobial potency and reduced cytotoxicity.[\[1\]](#)
- **Influence of Substitution on the Carbazole Nitrogen:** The nature of the substituent on the 9-position of the carbazole ring plays a significant role in modulating the antimicrobial activity. For instance, a 4-fluorobenzyl substituent (Compound 8f) and a 4-chlorobenzyl group (Compound 9d) were associated with the most potent inhibitory activities.[\[1\]](#)
- **Broad-Spectrum Activity:** Several of these derivatives display a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains.[\[1\]](#)

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of selected carbazole derivatives against various microbial strains are presented in the table below. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID	R	MIC (µg/mL) vs S. aureus	MIC (µg/mL) vs E. coli	MIC (µg/mL) vs C. albicans
8b	2-Fluorobenzyl	4	8	8
8d	4-Methylbenzyl	4	8	4
8f	4-Fluorobenzyl	1	2	0.5
8k	2,4-Dichlorobenzyl	4	8	4
9b	2-Chlorobenzyl	4	8	4
9e	4-Methylbenzyl	4	4	2

Data sourced from reference[1]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the general procedure for determining the cytotoxic effects of compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂. [2]
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (e.g., **1,2,3,4-tetrahydrocarbazole** analogs) and incubated for a specified period (e.g., 24-72 hours). [5]
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. [4] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product. [2][4]
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl. [2]
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. [3]
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. [6][7][8]

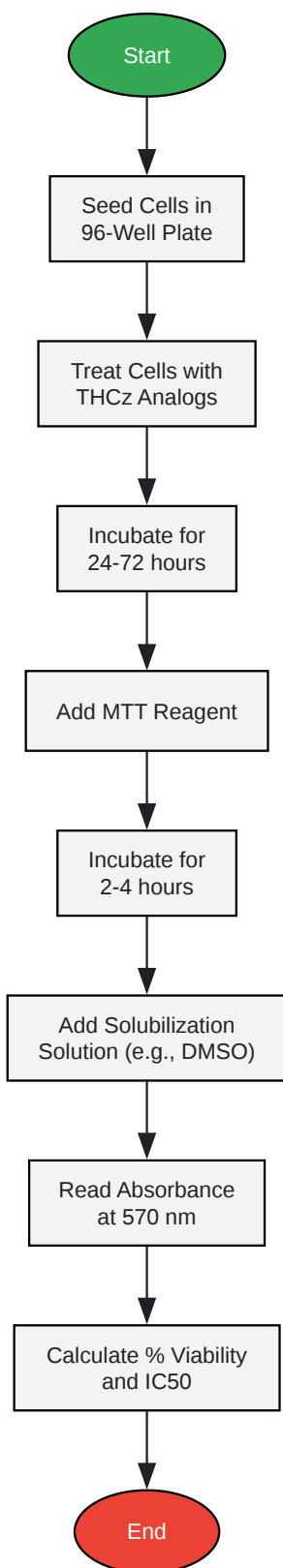
- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared.

- **Inoculation of Agar Plates:** The surface of a sterile agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.[\[8\]](#)
- **Well Creation:** Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar plate using a sterile cork borer.[\[7\]](#)
- **Application of Test Compound:** A defined volume of the test compound solution at a known concentration is added to each well.[\[7\]](#)
- **Incubation:** The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
- **Measurement of Inhibition Zone:** The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
- **Interpretation:** The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Visualizations

Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism initiated by cellular stress, leading to the activation of a cascade of caspases that dismantle the cell.



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